molecular formula C21H20N2O5S B4761164 1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione

1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4761164
M. Wt: 412.5 g/mol
InChI Key: XWKMGRCWVYKKKK-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related dihydro-2-thioxo-pyrimidinediones involves condensation reactions and coupling with various bases, as demonstrated by Nigam et al. (1981), who synthesized derivatives with considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981). Similarly, Pan et al. (2009) utilized a Biginelli reaction facilitated by microwave irradiation for the synthesis of a methylated pyrimidinecarboxylate derivative, highlighting a methodological approach relevant to the synthesis of complex pyrimidinediones (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

Takechi et al. (2010) determined the crystal structure of a similar dihydropyrimidinedione, revealing specific intermolecular interactions and the conformation of the dihydropyrimidine ring, providing insights into the structural characteristics of these compounds (Takechi, Kubo, Takahashi, & Matsumoto, 2010).

Chemical Reactions and Properties

Reactions involving dihydro-2-thioxo-pyrimidinediones, such as those studied by Vega et al. (1990), have demonstrated the potential for these compounds to undergo various transformations, including reductions and substitutions, which are crucial for the derivation of compounds with enhanced biological activities (Vega, Alonso, Díaz, & Junquera, 1990).

properties

IUPAC Name

(5Z)-1-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-12-5-7-14(8-6-12)23-20(25)15(19(24)22-21(23)29)9-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-11H,1-4H3,(H,22,24,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKMGRCWVYKKKK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-methylphenyl)-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-(4-methylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)dihydro-4,6(1H,5H)-pyrimidinedione

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